1-(2-fluorophenyl)cyclopropanecarboxylic acid chemical properties
1-(2-fluorophenyl)cyclopropanecarboxylic acid chemical properties
An In-depth Technical Guide to 1-(2-fluorophenyl)cyclopropanecarboxylic Acid
Core Chemical Properties and Identifiers
1-(2-fluorophenyl)cyclopropanecarboxylic acid is a substituted aromatic carboxylic acid featuring a cyclopropane ring. The presence of the fluorine atom on the phenyl ring and the strained cyclopropyl group imparts unique chemical and physical properties, making it a valuable building block in medicinal chemistry and materials science.
Physicochemical Data
The key physicochemical properties of 1-(2-fluorophenyl)cyclopropanecarboxylic acid are summarized in the table below. It is important to note that several of these values are predicted based on computational models.
| Property | Value | Source |
| IUPAC Name | 1-(2-fluorophenyl)cyclopropanecarboxylic acid | N/A |
| CAS Number | 306298-00-0 | [1] |
| Molecular Formula | C₁₀H₉FO₂ | [1] |
| Molecular Weight | 180.18 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
| Boiling Point | 311.4 ± 35.0 °C (Predicted) | [1] |
| Density | 1.361 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 3.97 ± 0.20 (Predicted) | [1] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |
Spectroscopic Profile
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct regions. The aromatic protons on the fluorophenyl group would appear in the downfield region (approx. 7.0-7.6 ppm), exhibiting complex splitting patterns due to fluorine-proton and proton-proton coupling. The four protons on the cyclopropane ring are diastereotopic and would present as complex multiplets in the aliphatic region (approx. 1.0-2.0 ppm). The carboxylic acid proton is highly deshielded and would appear as a broad singlet far downfield, typically above 10 ppm.[3][4]
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¹³C NMR Spectroscopy : The carbon NMR spectrum would feature a signal for the carbonyl carbon of the carboxylic acid in the 175-185 ppm range. Aromatic carbons would resonate between 115-165 ppm, with the carbon directly bonded to the fluorine atom showing a large one-bond C-F coupling constant. The quaternary and methylene carbons of the cyclopropane ring would appear in the upfield region, typically between 10-30 ppm.[5]
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Infrared (IR) Spectroscopy : The IR spectrum is characterized by a very broad O-H stretching band for the carboxylic acid, spanning from approximately 2500 to 3300 cm⁻¹.[2] A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is expected around 1700-1725 cm⁻¹.[2] Additional peaks corresponding to aromatic C-H and C=C bonds, as well as the C-F bond, would also be present.
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Mass Spectrometry : The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 180.18. Common fragmentation patterns would involve the loss of the carboxyl group (-COOH) and other characteristic cleavages of the phenyl and cyclopropane rings.
Experimental Protocols: Synthesis
A common and effective method for the synthesis of 1-arylcyclopropanecarboxylic acids involves the cyclopropanation of an arylacetonitrile followed by hydrolysis. This general approach can be adapted for the synthesis of the target compound.[6]
Plausible Synthesis of 1-(2-fluorophenyl)cyclopropanecarboxylic acid
Step 1: Synthesis of 1-(2-fluorophenyl)cyclopropanecarbonitrile This step involves the α-alkylation of a substituted phenylacetonitrile with 1,2-dibromoethane in the presence of a strong base.
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Reactants :
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2-(2-fluorophenyl)acetonitrile
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1,2-dibromoethane
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Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
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Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional but recommended
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Solvent (e.g., water or a biphasic system)
-
-
Procedure :
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To a solution of 2-(2-fluorophenyl)acetonitrile in the chosen solvent, add the base and phase-transfer catalyst.
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Heat the mixture to approximately 60 °C with vigorous stirring.
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Slowly add 1,2-dibromoethane to the reaction mixture.
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Maintain the temperature and stirring for several hours until the reaction is complete (monitored by TLC or GC).
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After cooling, extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile.
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Step 2: Hydrolysis of 1-(2-fluorophenyl)cyclopropanecarbonitrile The nitrile group is converted to a carboxylic acid through acidic or basic hydrolysis.
-
Reactants :
-
1-(2-fluorophenyl)cyclopropanecarbonitrile
-
Concentrated hydrochloric acid (HCl) or a strong base like NaOH
-
-
Procedure (Acid Hydrolysis) :
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Add the crude nitrile from Step 1 to an excess of concentrated hydrochloric acid.
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Heat the mixture at reflux for several hours. The progress of the hydrolysis can be monitored by the cessation of ammonia evolution (if basic hydrolysis is used) or by TLC.
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Cool the reaction mixture in an ice bath, which should cause the carboxylic acid product to precipitate.
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Collect the solid product by filtration.
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Wash the solid with cold water to remove residual acid.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(2-fluorophenyl)cyclopropanecarboxylic acid.
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Biological Activity and Drug Development Relevance
While specific biological data for 1-(2-fluorophenyl)cyclopropanecarboxylic acid is not extensively documented, the 1-phenylcyclopropane carboxamide scaffold is of significant interest in drug discovery.[6] Derivatives of this class have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-depressive, anti-tumor, and antimicrobial effects.[6]
The unique conformational rigidity of the cyclopropane ring can help lock a molecule into a bioactive conformation, potentially increasing binding affinity and potency at a biological target.[6] Furthermore, the fluorine atom is a common bioisostere for a hydrogen atom in medicinal chemistry, often introduced to enhance metabolic stability, improve membrane permeability, and increase binding interactions.[7]
Therefore, 1-(2-fluorophenyl)cyclopropanecarboxylic acid serves as a key intermediate for the synthesis of novel therapeutic agents, allowing for the exploration of structure-activity relationships in various drug development programs.[6]
Visualizations
Logical Data Flow
Caption: Logical overview of the technical data presented in this guide.
General Synthesis Workflow
Caption: Plausible two-step synthesis route for the target compound.
References
- 1. 1-(2-FLUORO-PHENYL)-CYCLOPROPANECARBOXYLIC ACID | 306298-00-0 [amp.chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID(939-90-2) 1H NMR [m.chemicalbook.com]
- 4. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
